N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-1-thiophen-2-ylcyclohexane-1-carboxamide
Description
N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-1-thiophen-2-ylcyclohexane-1-carboxamide is a complex organic compound that features a unique combination of oxazole, thiophene, and cyclohexane moieties
Properties
IUPAC Name |
N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-1-thiophen-2-ylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-12-11-18-15(21-12)13(2)19-16(20)17(8-4-3-5-9-17)14-7-6-10-22-14/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJGXOJGGOKYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(C)NC(=O)C2(CCCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-1-thiophen-2-ylcyclohexane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which can be synthesized through cyclization reactions involving appropriate precursors such as β-hydroxy amides . The thiophene ring is introduced through a substitution reaction, and the final cyclohexane carboxamide structure is formed via amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction control to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-1-thiophen-2-ylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes can be utilized in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-1-thiophen-2-ylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The oxazole and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclohexane carboxamide moiety can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-1-thiophen-2-ylcyclohexane-1-carboxamide is unique due to its combination of oxazole, thiophene, and cyclohexane moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
